1-Methylhydrazinecarboxamid

Übersicht

Beschreibung

1-Methylhydrazinecarboxamide is a chemical compound that can be derived from reactions involving methylhydrazine. While the provided papers do not directly discuss 1-Methylhydrazinecarboxamide, they do provide insights into the chemistry of related compounds and the reactions they undergo. For instance, the synthesis of various derivatives involving the reaction of methylhydrazine with other chemical entities is explored, which can shed light on the potential reactivity and applications of 1-Methylhydrazinecarboxamide.

Synthesis Analysis

The synthesis of related compounds, such as methyl 1-(pyrazol-3-yl)-azulene-3-carboxylates derivatives, involves the condensation of methyl 1-acetylazulene-3-carboxylate with formamide dimethylacetal followed by a reaction with hydrazine or phenyl hydrazine . This suggests that 1-Methylhydrazinecarboxamide could potentially be synthesized through similar condensation reactions involving methylhydrazine and appropriate carbonyl-containing compounds.

Molecular Structure Analysis

The molecular structure of compounds related to 1-Methylhydrazinecarboxamide has been determined using techniques such as single-crystal X-ray methods . These methods provide detailed information on the tautomeric forms and stereochemistries of the reaction products, which is crucial for understanding the chemical behavior and potential applications of 1-Methylhydrazinecarboxamide.

Chemical Reactions Analysis

The reaction products of methylhydrazine with cyclohexanedicarboxylic anhydrides have been studied, leading to the formation of compounds such as cis-N-methylamino-1,2-cyclohexanedicarboximide and trans-hexahydro-2-methylcyclohexa[d]pyridazine-1,2-dione . These findings indicate that methylhydrazine can participate in cycloaddition reactions, which could be relevant when considering the reactivity of 1-Methylhydrazinecarboxamide in similar contexts.

Physical and Chemical Properties Analysis

Although the provided papers do not directly discuss the physical and chemical properties of 1-Methylhydrazinecarboxamide, the methodologies used in these studies, such as NMR, MS, and elemental analysis , are applicable for determining such properties. These techniques can be used to deduce the purity, molecular weight, and structural features of 1-Methylhydrazinecarboxamide, which are essential for its characterization and potential application in various fields.

Wissenschaftliche Forschungsanwendungen

Spurensuche nach Quecksilberionen

1-Methylhydrazinecarboxamid wurde bei der Herstellung von Silbernanopartikeln (1c-AgNPs) verwendet, die die Fähigkeit zeigten, Metallkationen, insbesondere Quecksilber (Hg2+) Ionen, nachzuweisen . Diese Nanopartikel wurden verwendet, um Hg2+ Ionen in verschiedenen Wasserproben und Kosmetikcremes nachzuweisen . Die Nachweisgrenze wurde mit 0,274 µM ermittelt .

Antibakterielle Aktivität

Die mit this compound synthetisierten Silbernanopartikel (1c-AgNPs) zeigten eine signifikante antibakterielle Aktivität . Sie erwiesen sich als besonders wirksam gegen Escherichia coli und Staphylococcus aureus .

Chemische Explorationsstudien

This compound-konjugierte Silbernanopartikel (1c-AgNPs) wurden als Nachweisproben in chemischen Explorationsstudien verwendet . Diese Sonden übersetzen Informationen des Analyten in ein quantifizierbares Signal .

Theoretische Studien

Theoretische Ergebnisse zeigten Veränderungen in den reaktiven Deskriptoren, elektronischen Parametern, Bindungswinkeln und Bindungslängen von this compound und konjugierten AgNPs unter Verwendung der DFT-Methode .

Wirkmechanismus

Eigenschaften

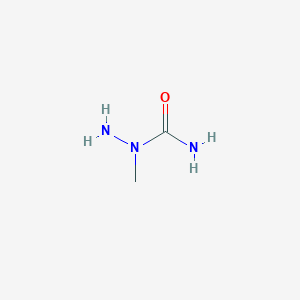

IUPAC Name |

1-amino-1-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N3O/c1-5(4)2(3)6/h4H2,1H3,(H2,3,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOORGKNGFZOACY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00292382 | |

| Record name | 1-methylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22718-48-5 | |

| Record name | NSC82193 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methylhydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00292382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

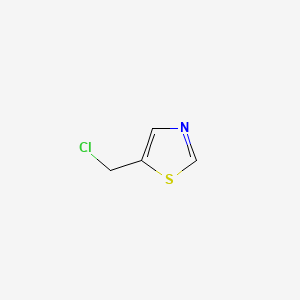

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

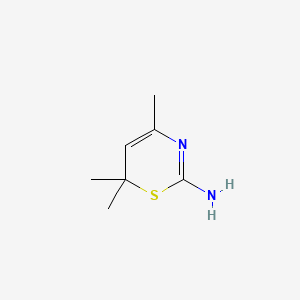

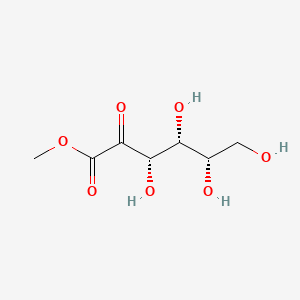

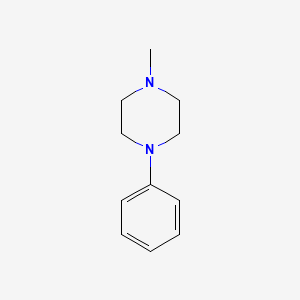

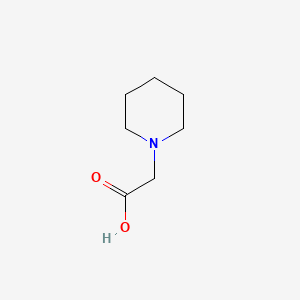

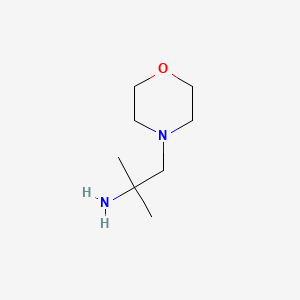

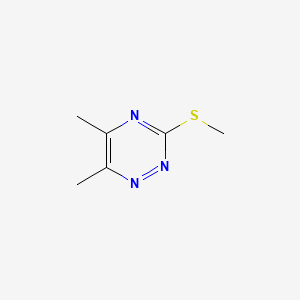

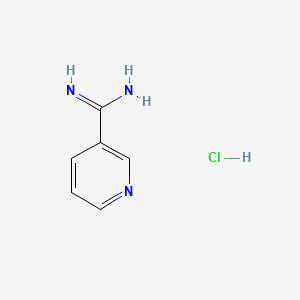

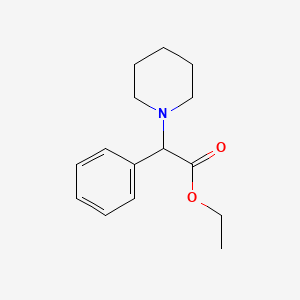

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.